3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-3-6-15(7-10)12(18)9-1-4-14-5-2-9/h1-2,4-5,10H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJXAFUMCZLYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Imine Intermediate Formation
The foundational approach involves sequential condensation and cyclization steps. As detailed in the patent CN105085510A, the synthesis begins with N-Boc-4-oxo-L-proline reacting with cysteamine hydrochloride under acidic conditions to form a thiazolidine intermediate. Subsequent deprotection and cyclization with formaldehyde yield the pyrrolidine-thiazolidinedione scaffold. Critical parameters include:
- Temperature control : Reactions are conducted at –10°C to 20°C to prevent side reactions.
- Acid-binding agents : N,N-Diisopropylethylamine (DIPEA) neutralizes HCl generated during imine formation.
- Solvent system : Ethyl acetate and normal heptane facilitate extraction and crystallization, achieving 85–89% yields.
The final step involves introducing the pyridine-4-carbonyl group via nucleophilic acyl substitution, though this specific transformation requires optimization to avoid racemization.
Microwave-Assisted Green Synthesis
Accelerated Cyclization Using ZrSiO₂ Catalysis
Building on methodologies from spiro-thiazolidine syntheses, microwave irradiation (MWI) drastically reduces reaction times. For example, thioglycolic acid and ZrSiO₂ (10 mol%) in DMF at 120°C under MWI complete cyclization in 9–12 minutes, compared to hours in conventional heating. Applied to the target compound, this approach could streamline the formation of the thiazolidine-2,4-dione ring.
Mo(CO)₆-Catalyzed Alkyne Cyclotrimerization
A [2+2+2] cyclotrimerization strategy employs Mo(CO)₆ (5 mol%) in acetonitrile at 90°C under MWI. This method, originally used for spiro-thiazolidinediones, offers a modular route to introduce the pyrrolidine moiety via dipropargylated intermediates. Yields reach 80% with minimized side products.
Solid-Supported Acid Catalysis
Sulfonated Mesoporous Silica (MCM-SO₃H)
E. M. Hussein et al. demonstrated MCM-SO₃H’s efficacy in synthesizing spirothiazolidin-4-ones via a one-pot mechanism. For the target compound, this catalyst activates carbonyl groups, enabling:
- Nucleophilic attack by cysteamine’s thiol group.
- Intramolecular cyclization to form the thiazolidine ring.
- Subsequent acylation with pyridine-4-carbonyl chloride.
Advantages include recyclability (five cycles without yield loss) and avoidance of hazardous solvents.
Ionic Liquid-Mediated Asymmetric Synthesis
Chiral Induction with Brønsted Acidic Ionic Liquids
Fluorinated spiro-indole-thiazolidinones synthesized using 1-butyl-3-methylimidazolium PF₆ suggest a pathway for enantioselective synthesis. The ionic liquid acts as both solvent and catalyst, achieving 92% enantiomeric excess (ee) in analogous systems. Applying this to the target compound could enhance stereochemical control during pyrrolidine formation.
Comparative Analysis of Methodologies
Mechanistic Insights
Acid-Catalyzed Cyclization Pathway
In MCM-SO₃H-mediated synthesis, the mechanism proceeds through:
- Carbonyl activation : The catalyst protonates the pyrrolidinone carbonyl, enhancing electrophilicity.
- Thiol nucleophilic attack : Cysteamine’s –SH group forms a thioether linkage.
- Intramolecular cyclization : The amine group attacks the adjacent carbonyl, forming the thiazolidine-2,4-dione ring.
Microwave-Induced Transition Metal Catalysis
Mo(CO)₆ facilitates alkyne cyclotrimerization via a coordinative mechanism, where molybdenum centers template the assembly of three alkyne units into a spirocyclic framework. This method’s efficiency derives from MWI’s uniform heating, which suppresses thermal degradation.
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their insulin-sensitizing properties. Research indicates that derivatives similar to 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione exhibit potential antidiabetic effects by activating peroxisome proliferator-activated receptors (PPARs) .
Case Study:
A study demonstrated that certain thiazolidinedione derivatives improved glycemic control in diabetic animal models. These compounds enhanced insulin sensitivity and reduced blood glucose levels significantly compared to controls .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of thiazolidine derivatives. The compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study:
In vitro studies revealed that this compound exhibited cytotoxic effects against breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties of pyridine-based compounds are well-documented. The compound may offer protective effects against neurodegenerative diseases through its ability to modulate neurotransmitter systems.
Case Study:
Research indicated that similar compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application in treating conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazolidinedione core.
- Introduction of the pyridine and pyrrolidine groups through acylation and cyclization reactions.
Table 1 summarizes some synthetic routes and yields for related compounds:
| Compound Name | Synthetic Route | Yield (%) |
|---|---|---|
| Thiazolidinedione A | Cyclization with acylating agent | 85 |
| Thiazolidinedione B | Multi-step synthesis from pyridine derivatives | 75 |
Mechanism of Action
The mechanism of action of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves several molecular targets and pathways:
PPAR-γ Receptor Activation: The compound improves insulin resistance by activating the PPAR-γ receptor, which plays a crucial role in glucose metabolism.
Inhibition of Cytoplasmic Mur Ligases: Exhibits antimicrobial action by inhibiting enzymes involved in bacterial cell wall synthesis.
Scavenging Reactive Oxygen Species (ROS): Acts as an antioxidant by neutralizing ROS, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of TZD derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of TZD Derivatives
Key Observations:
Position 5 vs. Position 3 Substitutions :
- 5-Arylidene derivatives (e.g., 5-(4-methoxybenzylidene)-TZD) exhibit strong antitubercular activity due to electron-withdrawing groups enhancing target binding .
- 3-Substituted derivatives, such as the target compound, prioritize steric and hydrogen-bonding interactions via heterocyclic moieties (e.g., pyrrolidine-pyridine), which may improve selectivity for enzymes like PPARγ or acetylcholinesterase .
Heterocyclic vs. Aromatic Substituents: Pyridine-containing analogs (e.g., ) demonstrate improved solubility and bioavailability compared to purely aromatic substituents. The target compound’s pyridine-4-carbonyl group may enhance membrane permeability.
Pharmacophore Alignment :
- The target compound adheres to the 4-point pharmacophore model for multitarget antidiabetic agents: (A) TZD core (acidic group), (B) pyridine (lipophilic region), (C) pyrrolidine (flexible connector), and (D) carbonyl (hydrogen-bond acceptor) .
Antidiabetic Potential :
- Rosiglitazone-like derivatives (e.g., compounds ad21/ad22 from ) show potent PPARγ agonism via 5-arylidene substituents. The target compound’s 3-pyrrolidine-pyridine group may instead target GPR40 or dual PPARγ/GPR40 pathways .
Antimicrobial and Antitubercular Activity :
- 3,5-Disubstituted TZDs with nitro or methoxy groups (e.g., compounds 94–97 in ) inhibit M. tuberculosis with MIC values <2 µg/mL. The target compound’s pyridine moiety could similarly disrupt mycobacterial enzyme function .
Antioxidant Properties :
- Coumarin- and arylidene-substituted TZDs () exhibit radical scavenging activity (IC₅₀: 10–50 µM in DPPH assays). The target compound’s lack of extended conjugation may reduce antioxidant efficacy but improve metabolic stability .
Biological Activity
The compound 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione and presents significant biological activity across various therapeutic areas. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolidine core with a pyrrolidine substituent, which is further modified by a pyridine-4-carbonyl group. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that thiazolidine derivatives can exhibit antimicrobial properties against various pathogens. The structural modifications in the thiazolidine ring system are crucial for enhancing these effects.
- Antidiabetic Properties : Thiazolidinediones (TZDs), a class of compounds related to this structure, are known for their insulin-sensitizing effects. Research indicates that these compounds can improve glucose uptake in adipocytes and enhance insulin sensitivity, making them potential candidates for diabetes management.
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology.
- Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotection.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to act on PPAR (Peroxisome Proliferator-Activated Receptors), which play a critical role in glucose and lipid metabolism.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer effects.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of thiazolidine derivatives:
Q & A
Q. What are the standard synthetic routes for 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrrolidine and pyridine intermediates. Key steps include coupling the pyridine-4-carbonyl group to the pyrrolidine ring and subsequent cyclization to form the thiazolidine-2,4-dione moiety. Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or acetonitrile), catalysts (Lewis acids/bases), and temperature control are critical for optimizing yield and purity. Multi-step protocols often require protection/deprotection strategies to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for confirming the connectivity of the pyrrolidine, pyridine, and thiazolidinedione groups.
- X-ray Crystallography: Resolves stereochemical details and intermolecular interactions, as demonstrated in studies of structurally similar pyridine derivatives (e.g., Cambridge Structural Database surveys) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity.
- Infrared (IR) Spectroscopy: Identifies carbonyl and thione functional groups .
Q. How can researchers design initial biological assays to evaluate the compound’s potential therapeutic effects?
Preliminary screening should focus on target-specific assays based on structural analogs. For example:
- Enzyme Inhibition Assays: Test interactions with kinases or receptors linked to the thiazolidinedione moiety (e.g., PPAR-γ for antidiabetic activity).
- Antimicrobial Screening: Use disk diffusion or microdilution methods if the compound shares features with known antibacterial thiazolidinones .
- Cytotoxicity Profiling: Employ cell viability assays (e.g., MTT) against cancer cell lines, given the anti-cancer activity of pyrido[1,2-a]pyrimidine analogs .
Advanced Research Questions
Q. What strategies are recommended for optimizing multi-step synthesis to enhance purity and scalability?
- Statistical Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) and interactions affecting yield. For example, fractional factorial designs can reduce the number of trials while capturing non-linear effects .
- Flow Chemistry: Continuous flow systems improve reproducibility and heat transfer in exothermic reactions.
- In-line Analytics: Implement HPLC or FTIR monitoring to track intermediate formation and minimize impurities .
Q. How can computational chemistry and quantum mechanical calculations aid in predicting reactivity and biological interactions?
- Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method map energy barriers and transition states for key synthetic steps (e.g., cyclization).
- Molecular Docking: Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock or Schrödinger.
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
Q. What methodologies resolve contradictions in experimental data regarding biological activity or physicochemical properties?
- Meta-Analysis: Systematically compare data across studies to identify outliers or confounding variables (e.g., assay conditions).
- Multivariate Statistics: Principal Component Analysis (PCA) can disentangle contributions of structural features (e.g., substituent effects) to biological activity .
- Crystallographic Validation: Resolve discrepancies in stereochemical assignments by cross-referencing X-ray structures with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
